molecular formula C16H24N2O3S B11172405 2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B11172405
M. Wt: 324.4 g/mol
InChI Key: DOHBWNPXZJMNHS-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a butanamide backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, which can be synthesized from pyrrole through hydrogenation. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. The final step involves coupling the pyrrolidine sulfonyl derivative with a butanamide precursor under conditions that promote amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are common.

    Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds, depending on the substituent introduced.

Scientific Research Applications

2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide has a range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Sulfonyl compounds: Sulfonamides and sulfones are similar in having the sulfonyl functional group.

    Butanamide derivatives: Compounds with a butanamide backbone, such as N,N-dimethylbutanamide.

Uniqueness

2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

2,2-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C16H24N2O3S/c1-4-16(2,3)15(19)17-13-7-9-14(10-8-13)22(20,21)18-11-5-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19)

InChI Key

DOHBWNPXZJMNHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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